molecular formula C12H15FN2O3 B2582871 N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2198812-53-0

N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2582871
CAS No.: 2198812-53-0
M. Wt: 254.261
InChI Key: GOXCCKKIJNXSSV-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a fluorinated oxolane ring with a dimethylated dihydropyridine carboxamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable diol and a fluorinating agent.

    Introduction of the Fluorine Atom: The fluorine atom is introduced using a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent.

    Formation of the Dihydropyridine Ring: The dihydropyridine ring is synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Coupling of the Oxolane and Dihydropyridine Rings: The final step involves coupling the fluorinated oxolane ring with the dihydropyridine carboxamide moiety using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the oxolane ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific biological pathways.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular responses.

    Industry: The compound is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated oxolane ring and the dihydropyridine carboxamide moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist or antagonist, thereby influencing various cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(4-bromooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
  • N-(4-methyloxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness

N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the fluorine atom in the oxolane ring, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity. This fluorinated derivative may exhibit enhanced biological activity and selectivity compared to its non-fluorinated counterparts.

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-14-5-3-4-8(11(14)16)12(17)15(2)10-7-18-6-9(10)13/h3-5,9-10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXCCKKIJNXSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N(C)C2COCC2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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